tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane is a chemical compound with the molecular formula C15H22Cl2O2Si and a molecular weight of 333.33 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a tert-butyl group, a dimethylsilane group, and a dichloroethenyl group attached to a phenyl ring .
Vorbereitungsmethoden
The synthesis of tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 4-[(1,2-dichloroethenyl)oxy]phenylmethanol under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions .
Analyse Chemischer Reaktionen
tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane involves its interaction with specific molecular targets. The dichloroethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules . The tert-butyl and dimethylsilane groups provide steric hindrance, affecting the compound’s overall reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane can be compared with similar compounds such as:
tert-Butyl(4-iodobutoxy)dimethylsilane: This compound has an iodo group instead of the dichloroethenyl group, leading to different reactivity and applications.
(tert-Butyldimethylsilyloxy)acetaldehyde: This compound contains an acetaldehyde group, which imparts different chemical properties and uses.
4-(tert-Butyldimethylsilyl)oxy benzaldehyde: This compound has a benzaldehyde group, making it suitable for different synthetic applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C15H22Cl2O2Si |
---|---|
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
tert-butyl-[[4-[(Z)-1,2-dichloroethenoxy]phenyl]methoxy]-dimethylsilane |
InChI |
InChI=1S/C15H22Cl2O2Si/c1-15(2,3)20(4,5)18-11-12-6-8-13(9-7-12)19-14(17)10-16/h6-10H,11H2,1-5H3/b14-10+ |
InChI-Schlüssel |
OLSRISIJYFATOL-GXDHUFHOSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)O/C(=C/Cl)/Cl |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)OC(=CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.